
Nonyl methacrylate
Übersicht
Beschreibung
Nonyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and nonyl alcohol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as flexibility, durability, and resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonyl methacrylate can be synthesized through the esterification of methacrylic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Nonyl Alcohol→Nonyl Methacrylate+Water
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. These processes often employ catalysts such as sulfuric acid or p-toluenesulfonic acid and are conducted in large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of azeotropic distillation helps in the efficient removal of water, driving the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: Nonyl methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze back to methacrylic acid and nonyl alcohol.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Catalysts for Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Transesterification Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Methacrylic Acid and Nonyl Alcohol: Products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Nonyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties tailored for various applications.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Incorporated into dental materials and bone cements due to its excellent mechanical properties and biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants that require flexibility, durability, and resistance to environmental factors.
Wirkmechanismus
The primary mechanism by which nonyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The nonyl group contributes to the hydrophobicity and flexibility of the resulting polymer. The polymerization process involves the following steps:
Initiation: Formation of free radicals from initiators such as AIBN.
Propagation: Addition of monomer units to the growing polymer chain.
Termination: Combination or disproportionation of polymer chains to terminate the reaction.
Vergleich Mit ähnlichen Verbindungen
Nonyl methacrylate can be compared with other methacrylate esters such as:
Methyl Methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl Methacrylate: Used in the production of polymers with lower glass transition temperatures compared to PMMA.
Butyl Methacrylate: Provides flexibility and impact resistance to polymers.
Uniqueness of this compound: this compound stands out due to its longer alkyl chain, which imparts greater hydrophobicity and flexibility to the resulting polymers. This makes it particularly suitable for applications requiring water resistance and mechanical flexibility.
Eigenschaften
IUPAC Name |
nonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h2,4-11H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDKQWWISEKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-69-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1062596 | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-43-7 | |
| Record name | Nonyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


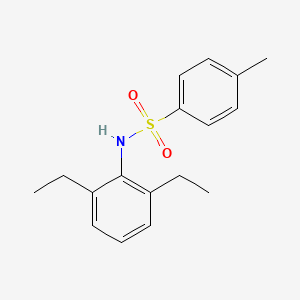

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole](/img/structure/B1616551.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)

![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
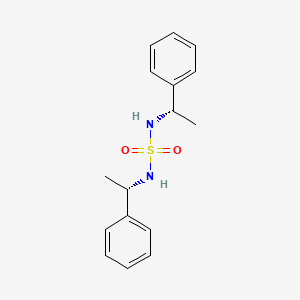
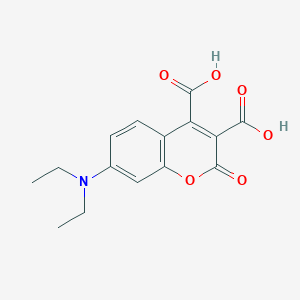



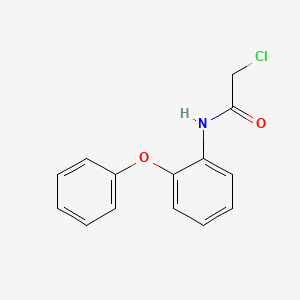
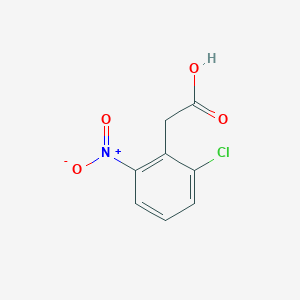
![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)
